3-Chloro-5-nitropyridine-2-thiol
Description
3-Chloro-5-nitropyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 3, a nitro group at position 5, and a thiol (-SH) group at position 2. The electron-withdrawing nitro and chloro groups enhance the acidity of the thiol group, making it reactive in nucleophilic and coordination chemistry applications. This compound is of interest in pharmaceutical and agrochemical synthesis, where thiols often serve as intermediates or ligands. Computational studies, such as density-functional theory (DFT), have been instrumental in elucidating its electronic properties and reactivity patterns .
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUVUYBYAXQFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649903 | |
| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64007-60-9 | |
| Record name | 3-Chloro-5-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-nitropyridine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-nitropyridine with thiourea under basic conditions to yield the desired thiol compound . Another method includes the use of 2,2′-dithiobis(5-nitropyridine) as a precursor, which undergoes reductive cleavage to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitropyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-nitropyridine-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitropyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Chloro-5-nitropyridine
- Structure: Lacks the thiol group at position 2 (substituents: Cl at C3, NO₂ at C5).
- Properties : The absence of the thiol group reduces acidity and reactivity in nucleophilic substitutions.
- Applications : Primarily used as a precursor in nitration and halogenation reactions.
5-Chloro-2-hydroxy-3-nitropyridine
- Structure: Hydroxyl (-OH) instead of thiol at position 2 (substituents: Cl at C5, NO₂ at C3, OH at C2).
- Properties : The hydroxyl group forms stronger hydrogen bonds, increasing solubility in polar solvents compared to the thiol analogue. However, the thiol group in 3-Chloro-5-nitropyridine-2-thiol confers higher acidity (pKa ~6–8 for thiols vs. ~10 for alcohols) and redox activity .
- Spectroscopy : IR spectra differ significantly: thiols show S-H stretches near 2550 cm⁻¹, while hydroxyl groups absorb broadly at 3200–3600 cm⁻¹ .
2-Chloro-5-cyanopyridine
- Structure: Cyano (-CN) at position 5 (substituents: Cl at C2, CN at C5).
- Properties: The electron-withdrawing cyano group intensifies the ring’s electrophilicity but lacks the redox versatility of the nitro-thiol combination.
- Applications : Used in cross-coupling reactions for synthesizing agrochemicals, contrasting with this compound’s role in metal coordination .
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol
- Structure : Includes a trifluoromethyl (-CF₃) group at C5 and a pyrimidine-thiol moiety.
- Properties : The CF₃ group enhances lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications than this compound. However, the latter’s simpler structure allows easier functionalization .
5-Amino-2-chloropyridine
- Structure: Amino (-NH₂) at position 5 (substituents: Cl at C2, NH₂ at C5).
- Properties: The amino group is electron-donating, opposing the electron-withdrawing effects of nitro and chloro groups. This drastically alters reactivity, favoring electrophilic aromatic substitution over nucleophilic pathways .
Comparative Data Table
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| This compound | Cl (C3), NO₂ (C5), SH (C2) | High acidity, redox-active | Pharmaceuticals, ligands |
| 2-Chloro-5-nitropyridine | Cl (C2), NO₂ (C5) | Moderate reactivity, stable | Nitration/halogenation precursor |
| 5-Chloro-2-hydroxy-3-nitropyridine | Cl (C5), NO₂ (C3), OH (C2) | High solubility, hydrogen bonding | Dye intermediates |
| 2-Chloro-5-cyanopyridine | Cl (C2), CN (C5) | Electrophilic, lipophilic | Agrochemical synthesis |
| 5-[3-Chloro-5-(CF₃)pyridin-2-yl]-thiol | Cl (C3), CF₃ (C5), SH (C2) | High metabolic stability | Drug discovery |
| 5-Amino-2-chloropyridine | Cl (C2), NH₂ (C5) | Electron-donating, basic | Polymer and drug intermediates |
Biological Activity
3-Chloro-5-nitropyridine-2-thiol (C₅H₃ClN₂O₂S) is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and a thiol functional group. Its unique structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular structure is pivotal in determining its biological activity. The presence of the thiol group allows for covalent interactions with proteins, particularly through the formation of disulfide bonds or other modifications involving cysteine residues. The nitro group can undergo redox reactions, influencing oxidative stress pathways within cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiol group can form covalent bonds with active site residues in enzymes, potentially inhibiting their function.
- Redox Activity : The nitro group may participate in redox reactions, altering cellular oxidative states and affecting signaling pathways related to stress responses.
- Protein Interactions : The compound's ability to form stable complexes with proteins may lead to modifications in protein function and stability.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .
- Antioxidant Properties : The ability of the compound to participate in redox reactions suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various nitropyridine derivatives, this compound was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
Research published on the cytotoxic effects of various pyridine derivatives revealed that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The IC₅₀ value was determined through MTT assays, indicating its potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
